

Technical Guide to Imidaprilat-d3: Sourcing and Application in Bioanalytical Research

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Compound of Interest

Compound Name: *Imidaprilat-d3*

Cat. No.: *B15559922*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of **Imidaprilat-d3**, a deuterated internal standard crucial for the accurate quantification of Imidaprilat in biological matrices. This document outlines key technical specifications, supplier details, purchasing information, and a representative experimental protocol for its use in pharmacokinetic studies.

Core Technical Data

Imidaprilat-d3 is the deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision and accuracy in pharmacokinetic and metabolic studies.

Parameter	Value	Reference
Synonyms	(4S)-3-[(2S)-2-[N-[(1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5	[1]
CAS Numbers	1356017-30-5, 1356019-69-6	[1]
Molecular Formula	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	[1]
Molecular Weight	380.41 g/mol	[2]

Supplier and Purchasing Information

A variety of chemical suppliers offer **Imidaprilat-d3**. The following table summarizes publicly available information. For the most current pricing and availability, it is recommended to contact the suppliers directly.

Supplier	Product/Catalog Number	Pack Size(s)	Price (USD)	Contact Information
Santa Cruz Biotechnology	sc-212373	Contact for details	Contact for details	--INVALID-LINK-- [2][3]
VIVAN Life Sciences	VLCS-00780	Contact for details	Contact for details	--INVALID-LINK-- [1]
LGC Standards	TRC-I275042-1MG, TRC-I275042-10MG	1 mg, 10 mg	Contact for details	--INVALID-LINK-- [4]
United States Biological	I0785-02	1 mg	\$638	--INVALID-LINK--
Toronto Research Chemicals (TRC)	I275052	Contact for details	Contact for details	--INVALID-LINK-- [5][6]

Experimental Protocol: Quantification of Imidaprilat in Human Plasma using LC-MS/MS

The following is a representative protocol for the determination of Imidaprilat in human plasma using **Imidaprilat-d3** as an internal standard. This method is adapted from established bioanalytical procedures for ACE inhibitors.^[7]

1. Materials and Reagents:

- Imidaprilat analytical standard
- **Imidaprilat-d3** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water, purified (e.g., Milli-Q)
- Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB)^[7]

2. Preparation of Standard and Internal Standard Solutions:

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidaprilat and **Imidaprilat-d3** in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Imidaprilat primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Imidaprilat-d3** primary stock solution with the same diluent to prepare a working solution of 100 ng/mL.

3. Sample Preparation (Solid Phase Extraction):

- Thaw frozen human plasma samples to room temperature.
- To 200 μ L of plasma in a microcentrifuge tube, add 50 μ L of the **Imidaprilat-d3** internal standard working solution and vortex briefly.
- Add 200 μ L of 0.1% formic acid in water and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:

- Imidaprilat: m/z 378 \rightarrow 206^[7]
- **Imidaprilat-d3**: m/z 381 \rightarrow 209 (predicted)

5. Data Analysis:

- Quantify Imidaprilat in plasma samples by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

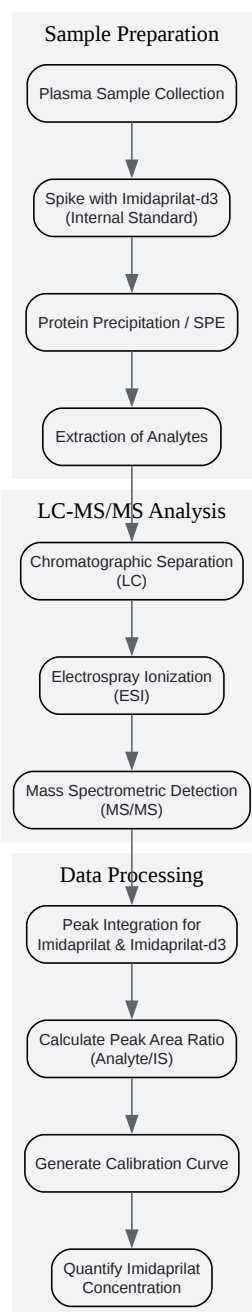
Visualizations

The following diagrams illustrate key workflows related to the procurement and use of **Imidaprilat-d3**.



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Procurement and utilization workflow for **Imidaprilat-d3**.



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Bioanalytical workflow for Imidaprilat quantification.

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- To cite this document: BenchChem. [Technical Guide to Imidaprilat-d3: Sourcing and Application in Bioanalytical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559922#imidaprilat-d3-supplier-and-purchasing-information>]

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